5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine
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Overview
Description
5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methoxymethyl group, a thiadiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperidine Ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods such as reductive amination or cyclization reactions.
Attachment of the Methoxymethyl Group:
Formation of the Pyrimidine Ring: This step involves the synthesis of the pyrimidine ring, which can be achieved through cyclization reactions.
Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions can vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield substituted derivatives.
Scientific Research Applications
5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly for targeting specific biological pathways.
Pharmaceuticals: The compound can be used in the development of new pharmaceutical formulations and drug delivery systems.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific pathways or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N,6-dimethylpyrimidin-4-amine include other fluorinated compounds, thiadiazole derivatives, piperidine derivatives, and pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. The presence of the fluorine atom, methoxymethyl group, thiadiazole ring, piperidine ring, and pyrimidine ring provides the compound with unique chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C16H23FN6OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-fluoro-N-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H23FN6OS/c1-11-14(17)15(19-10-18-11)22(2)8-12-4-6-23(7-5-12)16-20-13(9-24-3)21-25-16/h10,12H,4-9H2,1-3H3 |
InChI Key |
GZZCZUWIEBEHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NS3)COC)F |
Origin of Product |
United States |
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